molecular formula C12H17N B13289082 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13289082
M. Wt: 175.27 g/mol
InChI Key: VHKLXSVOZCLFHX-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline ( 1017201-26-1) is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for its structural relationship to the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold . The tetrahydroquinoline core is a common motif in numerous biologically active natural products and pharmacologically relevant compounds, known for its diverse biological activities . This specific derivative, with its ethyl and methyl substituents, offers researchers a versatile building block for constructing more complex molecules and for studying structure-activity relationships (SAR) . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are directed to the product's Safety Data Sheet for proper handling, storage, and hazard information. The molecular formula for this compound is C12H17N, and it has a molecular weight of 175.27 g/mol . In medicinal chemistry, the tetrahydroquinoline structure is recognized for its neuroprotective potential, with some derivatives showing promise in preclinical studies for neurodegenerative conditions due to mechanisms that may include antioxidant properties and monoamine oxidase (MAO) inhibition . Furthermore, the THQ scaffold is integral to the Povarov reaction, an inverse electron demand formal [4 + 2] cycloaddition that is a key method for fabricating these compounds for use in pharmaceutical and agrochemical research . This product is strictly for laboratory research use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-3-10-7-11-6-9(2)4-5-12(11)13-8-10/h4-6,10,13H,3,7-8H2,1-2H3

InChI Key

VHKLXSVOZCLFHX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C=CC(=C2)C)NC1

Origin of Product

United States

Preparation Methods

Key Advantages:

  • High diastereoselectivity.
  • Scalable for industrial production.

Cascade Reaction with Ethyl Cyanoacetate

A three-component, one-pot synthesis employs 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate mediated by DBU:

Reaction Conditions:

Component Role Yield Diastereoselectivity
Ethyl cyanoacetate Nucleophile 70–95% Up to 93:7
DBU Base/Catalyst
2-Alkenyl aniline Michael acceptor

This method avoids intermediate purification and minimizes waste.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of 3,4-dihydroquinolin-2(1H)-one derivatives using LiAlH₄ in THF:

  • Substrate : N-alkylated 3,4-dihydroquinolin-2(1H)-one.
  • Procedure : Stirring at 0°C to room temperature for 12–24 hours.
  • Outcome : Yields 1,2,3,4-tetrahydroquinoline derivatives with >80% efficiency.

Limitations:

  • Requires anhydrous conditions.
  • Limited functional group tolerance.

Domino Reactions for Ring Closure

Domino strategies from tetrahydroquinoline synthesis reviews:

Comparison of Domino Methods:

Method Key Step Yield Range Scalability
Acid-catalyzed Cyclodehydration 60–85% Moderate
Metal-catalyzed Hydrogenation 75–90% High

Chiral Resolution and Functionalization

For enantiomerically pure 3-ethyl-6-methyl-THQ:

Synthesis Comparison Table

Method Reagents/Catalysts Yield Industrial Viability
Palladium Catalysis Pd/C, H₂ High Excellent
Cascade Reaction DBU, ethyl cyanoacetate 70–95% Moderate
LiAlH₄ Reduction LiAlH₄, THF >80% Low
Domino Cyclization P₂O₅, MeSO₃H 60–85% Moderate

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .

Scientific Research Applications

3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: Tetrahydroquinoline derivatives have shown potential in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of dyes, pesticides, and antioxidants

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and chemical properties of THQ derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 3-Et-6-Me-THQ with key analogs:

Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties/Applications Source
3-Et-6-Me-THQ 3-Ethyl, 6-Methyl Likely enhanced lipophilicity; potential pharmacological applications inferred from analogs N/A
2-Methyl-5-hydroxy-THQ 2-Methyl, 5-Hydroxy Analgesic activity (1/8 potency of morphine); polar due to -OH group
6-Methyl-THQ 6-Methyl Studied via DFT/HF methods; optimized bond lengths/angles suggest stability
6-Fluoro-2-methyl-THQ 6-Fluoro, 2-Methyl High cost (Labseeker: $1567/g); fluorine enhances electronegativity and H-bonding
4,8-Dimethyl-2-oxo-THQ 4,8-Dimethyl, 2-Oxo Photodegradation product of acetochlor; oxo group increases reactivity
6,7-Dimethoxy-THIQ* 6,7-Dimethoxy (Isoquinoline) Antioxidant/corrosion inhibitor applications; methoxy groups improve solubility

*THIQ = Tetrahydroisoquinoline, a structural analog.

Key Observations:
  • Lipophilicity : The ethyl group in 3-Et-6-Me-THQ likely increases logP compared to methyl or polar substituents (e.g., -OH, -OCH₃), enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Ethyl (electron-donating) and methyl groups differ from electron-withdrawing substituents (e.g., -CN in ), which alter ring reactivity and interaction with biological targets .
  • Steric Effects : The bulkier ethyl group at position 3 may hinder binding to enzymes or receptors compared to smaller substituents (e.g., 3-Methyl-THQ in ) .

Theoretical and Experimental Data

  • Quantum Mechanical Studies : For 6-methyl-THQ, DFT calculations revealed bond lengths of 1.40–1.46 Å (C-N) and angles of 120–124° (C-C-N), suggesting stability . Similar studies on 3-Et-6-Me-THQ could predict its reactivity and spectroscopic properties.
  • Thermodynamic Properties : Methyl/ethyl substituents increase thermal stability compared to hydroxy or oxo groups, as seen in acetochlor photoproducts .

Biological Activity

3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline (EMTHQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of EMTHQ based on recent research findings.

Chemical Structure and Properties

EMTHQ belongs to the tetrahydroquinoline family, which is characterized by a bicyclic structure containing a saturated piperidine ring fused to a quinoline moiety. This structural configuration is pivotal for its biological activity as it facilitates interactions with various biological targets.

Target Enzymes and Pathways

Research indicates that EMTHQ and its derivatives may act as inhibitors of key enzymes involved in disease processes. For instance, compounds with similar structures have demonstrated inhibition of reverse transcriptase, an enzyme critical in viral replication processes. The presence of functional groups such as trifluoromethyl can enhance the potency of these inhibitors by altering their interaction dynamics with target proteins.

Apoptotic Pathways

EMTHQ has been shown to induce apoptosis through the mitochondrial pathway. This involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases that execute cell death. The compound's ability to modulate these pathways suggests potential applications in cancer therapy.

Pharmacological Effects

Antioxidant Activity

Various studies have highlighted the antioxidant properties of tetrahydroquinoline derivatives, including EMTHQ. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of EMTHQ reveal its potential to modulate inflammatory responses. In vitro studies have shown that EMTHQ can inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in endothelial cells stimulated by lipopolysaccharides (LPS) . These findings suggest that EMTHQ could be beneficial in treating vascular inflammatory disorders.

1. Ocular Hypotensive Action

A study evaluating the ocular hypotensive effects of novel tetrahydroquinoline analogs found significant reductions in intraocular pressure (IOP) in rabbit models. Among various tested compounds, one derivative exhibited a 33% reduction in IOP, indicating its potential use in managing glaucoma .

2. Cytotoxicity Against Cancer Cells

In another study focused on cancer therapeutics, EMTHQ derivatives were tested for cytotoxic activity against various cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development .

3. Neuroprotective Effects

Research has also explored the neuroprotective properties of tetrahydroquinolines. In animal models of neurodegenerative diseases, EMTHQ demonstrated an ability to improve cognitive function and reduce neuronal damage associated with oxidative stress .

Summary Table: Biological Activities of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline

Activity Description Reference
Enzyme InhibitionInhibits reverse transcriptase; potential antiviral applications
Apoptosis InductionActivates mitochondrial apoptotic pathways; potential use in cancer therapy
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits NF-κB activation; reduces TNF-α and IL-1β production
Ocular HypotensiveReduces intraocular pressure in rabbit models
NeuroprotectiveImproves cognitive function; reduces neuronal damage

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with ketones or aldehydes under acidic conditions. For example, 2-methyl-3-ethylaniline can react with cyclohexanone in the presence of HCl or H₂SO₄ to form the tetrahydroquinoline core . Reaction temperature (e.g., reflux vs. room temperature) and catalyst choice significantly affect yield. For instance, H₂SO₄ at 80°C achieves ~70% yield, while milder acids like acetic acid require longer reaction times but reduce side products . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and regiochemistry of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer :

  • ¹H NMR : The ethyl group at position 3 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm), while the methyl group at position 6 shows a singlet (δ 2.1–2.3 ppm). The aromatic protons (position 5,7,8) exhibit distinct coupling patterns (e.g., doublets at δ 6.7–7.1 ppm) .
  • ¹³C NMR : The quaternary carbons (positions 4a and 8a) resonate at δ 125–135 ppm, while the ethyl and methyl carbons appear at δ 10–25 ppm .
  • MS : The molecular ion peak [M⁺] at m/z 189 (C₁₂H₁₅N) and fragmentation patterns (e.g., loss of ethyl group: m/z 147) confirm the structure .

Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. A reported MIC of 50–100 µg/mL indicates moderate activity .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) generation linked to antimicrobial mechanisms .

Advanced Research Questions

Q. How do substituent positions (e.g., ethyl at C3 vs. methyl at C6) modulate the biological activity of tetrahydroquinoline derivatives?

  • Methodological Answer : Comparative studies show that ethyl at C3 enhances lipophilicity (logP ~2.5), improving membrane permeability, while methyl at C6 reduces steric hindrance for target binding. For example, replacing ethyl with bulkier groups (e.g., isopropyl) decreases activity against S. aureus by 40%, highlighting the need for substituent optimization . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and π-hydrophobic parameters can predict activity trends .

Q. What strategies can be employed to achieve enantioselective synthesis of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline derivatives, and what catalysts are most effective?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclization, achieving enantiomeric excess (ee) up to 85% .
  • Metal catalysis : Palladium(II) complexes with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of quinoline precursors, yielding ee >90% .
  • Organocatalysis : Thiourea catalysts (e.g., Takemoto’s catalyst) promote enantioselective Pictet-Spengler reactions, though yields are lower (~60%) .

Q. What computational methods are recommended to predict the metabolic stability of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline in preclinical studies?

  • Methodological Answer :

  • CYP450 metabolism prediction : Tools like Schrödinger’s QikProp or ADMET Predictor identify likely oxidation sites (e.g., C4 position) .
  • Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic turnover rates .
  • In silico toxicity screening : Use DEREK Nexus to flag potential hepatotoxicity risks from quinoline metabolites .

Q. How can researchers address contradictory data regarding the biological activity of 3-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline across different studies?

  • Methodological Answer :

  • Standardize assays : Adopt CLSI guidelines for MIC determination to minimize variability in bacterial strains and growth media .
  • Structural analogs : Synthesize derivatives (e.g., 3-ethyl-6-fluoro) to isolate substituent-specific effects and clarify mechanisms .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models to identify statistically significant trends (e.g., ROS-dependent vs. ROS-independent activity) .

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